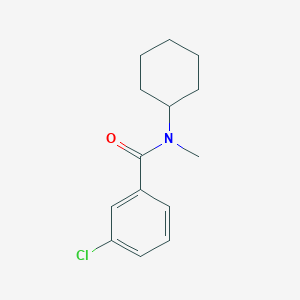

3-chloro-N-cyclohexyl-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N-cyclohexyl-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h5-7,10,13H,2-4,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVWMSMLXHQOQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)C(=O)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Investigations of N Substituted Benzamide Analogues

Impact of Benzoyl Moiety Substitutions on Biological Activity

The benzoyl ring is a critical component of the benzamide (B126) scaffold, and its substitution pattern significantly modulates the compound's interaction with biological targets. Modifications to this aromatic ring can alter electronic properties, lipophilicity, and steric profile, thereby influencing receptor binding and selectivity.

Role of Halogen Substituents (e.g., Chloro, Fluoro, Trifluoromethyl) in Receptor Affinity

Halogen atoms are frequently incorporated into drug candidates to enhance their pharmacological properties. researchgate.net Their introduction onto the benzoyl ring of benzamide analogues can profoundly affect receptor affinity through several mechanisms.

Halogens like chlorine and fluorine are highly electronegative and can form halogen bonds—a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a receptor's binding pocket. researchgate.net This can stabilize the ligand-receptor complex and increase binding affinity. The trifluoromethyl (CF₃) group, a strong electron-withdrawing substituent, can similarly improve electrostatic interactions with biological targets. researchgate.net

Furthermore, halogenation often increases a molecule's lipophilicity (fat solubility), which can enhance its ability to cross cell membranes and access target sites. mdpi.comresearchgate.net The CF₃ group is one of the most lipophilic substituents used in drug design and is known to improve biodistribution. researchgate.net However, the effect is not always straightforward; in some antitumor benzamide derivatives, the presence of a chlorine atom was found to decrease anti-proliferative activity. nih.gov In a series of benzoylthiourea (B1224501) derivatives, compounds with a single fluorine atom exhibited the best antibacterial effect, while those with a trifluoromethyl group showed potent antibiofilm activity. nih.gov

| Halogen Substituent | General Effects on Benzamide Analogues | Key Findings & Examples |

| Chloro (Cl) | Increases lipophilicity; can form halogen bonds; acts as a bioisostere for the methyl group. | In some series, a chloro substituent decreased antiproliferative activity. nih.gov In others, it was part of highly active structures targeting various receptors. |

| Fluoro (F) | Small size allows it to replace hydrogen with minimal steric impact; high electronegativity alters electronic properties. | Single fluorine atom substitution led to the best antibacterial effect in a benzoylthiourea series. nih.gov Fluorination can enhance metabolic stability and binding affinity. mdpi.com |

| Trifluoromethyl (CF₃) | Strong electron-withdrawing group; highly lipophilic; increases metabolic stability. | Correlated with strong antibiofilm activity. nih.gov Its presence can enhance membrane permeability and receptor binding through favorable interactions. mdpi.com |

Effects of Positionality (Ortho, Meta, Para) on Target Affinity and Selectivity

The position of a substituent on the benzoyl ring—ortho (position 2), meta (position 3), or para (position 4)—is a critical determinant of a molecule's biological activity. leah4sci.com This is because the position dictates the spatial orientation of the substituent relative to the rest of the molecule and the receptor's binding site.

Substituents influence the electron distribution in the aromatic ring through inductive and resonance effects, which are position-dependent. quora.comchemistrysteps.com For instance, halogens are generally considered ortho, para-directing groups in electrophilic aromatic substitution reactions, meaning they tend to stabilize carbocation intermediates when substitution occurs at these positions. leah4sci.comyoutube.com This is due to the ability of their lone pairs to donate electron density via resonance, an effect not possible from the meta position. youtube.com

In studies of D4 dopamine (B1211576) receptor ligands, benzamides with polar substituents in the meta (5-) and para (4-) positions showed enhanced binding affinity when a specific threonine residue in the receptor was mutated to alanine. nih.gov This suggests that substituents at these positions are crucial for orienting the ligand within the binding pocket. nih.gov In another study, the presence of a substituent in the 3-position (meta) was found to lower lipophilicity through a combination of steric and electronic effects on an adjacent group. nih.gov For certain benzoylthiourea derivatives, a trifluoromethyl substituent was found to be most favorable for antibiofilm activity when placed in the para position. nih.gov However, in some specific series of insecticidal benzamides, the position of the substituent was reported to have little effect on the compound's activity. mdpi.com

| Position | General Influence on Benzamide SAR | Specific Examples |

| Ortho (2-) | Can cause steric hindrance, forcing the amide group out of plane with the benzene (B151609) ring, which alters conformation and receptor interaction. | An ortho-substituent is critical for the antiproliferative activity in some HDAC inhibitors. nih.gov |

| Meta (3-) | Influences activity through electronic effects without the direct resonance donation possible from ortho/para positions. The position of the chloro group in the title compound. | Polar H-bond accepting meta-substituents (like sulfonamide or a halide) can enhance binding affinity for the D4 receptor. nih.gov |

| Para (4-) | Allows for direct electronic communication via resonance; often a key position for substituents that need to interact with a specific region of a binding pocket. | A trifluoromethyl group in the para position was most favorable for antibiofilm activity in a series of benzoylthiourea derivatives. nih.gov |

Influence of N-Cyclohexyl and N-Methyl Substituents on Biological Profiles

Cyclohexyl Ring Modifications and Conformational Effects

The cyclohexyl group is a non-planar, saturated ring that adds bulk and lipophilicity to a molecule. Its primary influence on biological activity stems from its conformational properties. The cyclohexane (B81311) ring predominantly exists in a stable "chair" conformation, and substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. This orientation can significantly impact how the molecule fits into a receptor binding site. psu.edu

Replacing a flat phenyl group with a three-dimensional cyclohexyl group can be a viable strategy in drug design, with studies showing that in 60-75% of cases, potency can be maintained or improved. nih.gov This substitution increases the fraction of sp³-hybridized carbons, which can lead to improved physicochemical properties. nih.gov The introduction of a cyclohexane moiety can also rigidify a flexible ligand into its biologically active conformation, which reduces the entropic penalty upon binding and can lead to enhanced affinity. acs.org

Furthermore, modifications to the cyclohexyl ring itself, such as the introduction of additional substituents, can fine-tune its properties. For example, in the design of mitofusin activators, only the trans-cyclohexanol stereoisomer showed biological activity, highlighting the importance of the specific three-dimensional arrangement of substituents on the ring. nih.gov

Role of Alkyl Substituents on Amide Nitrogen

The presence and nature of alkyl groups on the amide nitrogen are crucial for modulating a molecule's biological profile. The N-methyl group in the title compound makes the amide a tertiary amide. This modification has several important consequences.

The stability of the amide bond itself is due to resonance between the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character and planarity. nih.gov In N,N-disubstituted amides, this planarity can be distorted, making the amide bond more reactive. nih.gov SAR studies on various classes of bioactive compounds often show that N-alkylation is a key factor. For instance, in a series of sulfamoyl benzamidothiazoles, N,N-dipropyl substitution was tolerated, but the bulkier dibutyl group led to a loss of activity, indicating a steric limit. nih.gov

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug action. Since biological targets like receptors and enzymes are chiral, they often exhibit a high degree of stereoselectivity, meaning they interact differently with different stereoisomers (enantiomers or diastereomers) of a ligand.

For molecules containing chiral centers, such as those with substituted cyclohexyl rings, the specific spatial orientation of each group is critical for optimal binding. acs.org A potent mitofusin activator, for example, was found to be active as only one of its four possible stereoisomers, demonstrating that a precise 3D structure is required to conformationally activate the target protein. nih.gov

The importance of stereochemistry is also evident in the development of other N-cyclohexyl benzamide analogues. For the synthetic opioid U-47700 (3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide), the (1R,2R) enantiomer is significantly more potent than its (1S,2S) counterpart, underscoring the strict stereochemical requirements for interaction with the µ-opioid receptor. This difference in activity between enantiomers highlights that only one spatial arrangement allows for the necessary interactions within the receptor's binding pocket to elicit a biological response.

Identification of Key Pharmacophoric Elements

Pharmacophore modeling identifies the crucial steric and electronic features that are necessary for a molecule to interact with a specific biological target. For N-substituted benzamide analogues, the pharmacophore typically consists of a combination of features including hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Understanding these elements is fundamental to designing more potent and selective analogues.

Hydrophobic interactions are a primary driving force for the binding of many ligands to their target receptors. In the context of N-substituted benzamide analogues, the cyclohexyl and benzamide moieties often engage with hydrophobic pockets within the target's binding site. These pockets are typically lined with nonpolar amino acid residues.

Molecular docking and X-ray crystallography studies of related compounds have revealed that these hydrophobic pockets are narrow and specifically accommodate non-aromatic and hydrophobic residues. mdpi.com The benzamide scaffold, along with its N-substituents, must fit correctly within this pocket to achieve optimal binding. mdpi.com The characterization of these pockets is essential for optimizing the size and shape of the substituents on the benzamide core.

Table 1: Key Hydrophobic Residues in Binding Pockets Interacting with Benzamide Analogues

| Residue Type | Specific Examples | Role in Binding |

|---|---|---|

| Aliphatic | Isoleucine (Ile), Leucine (Leu), Valine (Val) | Form van der Waals contacts with alkyl and cycloalkyl groups. researchgate.netnih.gov |

| Aromatic | Phenylalanine (Phe) | Participate in π-π stacking or hydrophobic interactions with the benzamide ring. researchgate.net |

The potency of a benzamide derivative can often be correlated with how effectively its hydrophobic groups occupy these pockets. nih.gov For instance, the cyclohexyl group of 3-chloro-N-cyclohexyl-N-methylbenzamide is predicted to occupy such a hydrophobic cavity, contributing significantly to its binding affinity. The precise geometry and conformational flexibility of the N-substituents are therefore critical design parameters. mdpi.com

The electronic properties of the substituents on the benzamide ring play a pivotal role in modulating binding affinity and selectivity. While both electron-withdrawing and electron-donating groups can influence activity, certain targets show a preference for electron-donating groups. nih.govnih.gov These groups can increase the electron density of the aromatic ring, potentially enhancing interactions with the receptor. quora.com

Studies on benzamide-isoquinoline derivatives have shown that the addition of an electron-donating methoxy (B1213986) group (-OCH3) can dramatically increase the affinity and selectivity for specific receptors. nih.gov Conversely, the presence of an electron-withdrawing nitro group (-NO2) was found to decrease affinity. nih.gov This suggests that for certain targets, a more electron-rich aromatic system is favorable for binding.

The position of these groups is also critical. For example, a methoxy group at the para-position of the benzamide phenyl ring was found to improve selectivity by over 600-fold in one study, highlighting this position as a sensitive site for manipulation. nih.gov The electronic properties of substituents can affect the electron density of the entire pharmacophore, influencing its interactions with key residues in the binding site. mdpi.com

Table 2: Effect of Substituent Electronic Properties on Receptor Affinity

| Substituent Group | Classification | Observed Effect on Affinity | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Electron-Donating | Increased affinity and selectivity | nih.gov |

| Methyl (-CH3) | Electron-Donating | Favorable for activity in some models | rsc.org |

| Nitro (-NO2) | Electron-Withdrawing | Decreased affinity | nih.gov |

| Trifluoromethyl (-CF3) | Electron-Withdrawing | Generally unfavorable for targets preferring electron-donating groups | rsc.orgnih.gov |

The preference for electron-donating groups is often linked to the specific nature of the binding site. An electron-rich benzamide ring may engage in more favorable π-π stacking or cation-π interactions with complementary aromatic or charged residues within the receptor. Therefore, the strategic placement of electron-donating groups is a key consideration in the design of N-substituted benzamide analogues to enhance their biological activity.

Mechanistic Studies of Biological Target Engagement in in Vitro Systems

Characterization of Receptor Binding Affinity and Functional Activity

The benzamide (B126) class of compounds, to which 3-chloro-N-cyclohexyl-N-methylbenzamide belongs, has been a subject of investigation for its interaction with opioid receptors. Research into structurally related analogs provides a framework for understanding its potential biological targets.

Studies on analogous benzamide scaffolds reveal a strong potential for potent and selective agonism at opioid receptors, particularly the µ-opioid receptor (MOR) and κ-opioid receptor (KOR). For instance, the compound U-47700, which shares a dichlorinated benzamide structure, is a potent MOR agonist. unica.itfrontiersin.org Modifications to the core structure of these benzamides can dramatically influence which opioid receptor is preferred. A notable example is the development of U-50488 from the U-47700 scaffold, which displays high selectivity for the KOR over the MOR. unica.it

Functional activity is typically determined in cellular assays that measure the downstream effects of receptor activation, such as G-protein coupling ([³⁵S]GTPγS binding assays) or inhibition of adenylyl cyclase. For a series of benzamide derivatives, agonist activity at the MOR, KOR, and delta-opioid receptor (DOR) was confirmed, with most ligands in the series demonstrating selective agonism for the MOR with nanomolar potency. acs.org The introduction of specific substituents, such as a 3-chloro group, has been shown to positively influence DOR and KOR activation. acs.org For example, one KOR agonist, compound 7b , acts as a full agonist with an EC₅₀ value of 2.0 nM in a [³⁵S]GTPγS assay. researchgate.net

Table 1: Functional Activity of Selected Benzamide Analogs at Opioid Receptors

| Compound | Receptor Target | Assay Type | Result (EC₅₀) |

|---|---|---|---|

| Benzamide Analog Series | µ-Opioid Receptor | Cellular Agonist Assay | Nanomolar Potency acs.org |

| Compound 7b | κ-Opioid Receptor | [³⁵S]GTPγS | 2.0 nM researchgate.net |

Selectivity is a critical aspect of pharmacological profiling, determining the specific receptor subtype a compound preferentially binds to and activates. Within the benzamide class, structural modifications are key determinants of selectivity. For example, while many analogs of the parent compound AH-7921 retain selective agonism for the MOR over the KOR and DOR, specific substitutions can shift this preference. acs.org

Enzymatic Inhibition and Modulation Studies

Research into the broader benzamide class of compounds suggests potential interactions with key enzymatic pathways. One area of investigation has been the inhibition of IKKβ (Inhibitor of nuclear factor kappa B kinase subunit beta), an enzyme crucial for activating the NF-κB signaling pathway. A related compound, 3-Chloro-N-phenylbenzamide, was specifically designed and synthesized to act as an IKKβ inhibitor. tci-thaijo.org Computational docking simulations supported its potential to interact with and inhibit this enzyme, suggesting a possible mechanism for anti-proliferative activity. tci-thaijo.org

Investigation of Cellular Pathway Modulation

The nuclear factor-kappaB (NF-κB) signaling pathway is a critical regulator of cellular processes, including inflammation and cell survival. Certain N-substituted benzamides have been reported to inhibit NF-κB activity. nih.gov For instance, studies in Jurkat T cells showed that acetylated derivatives of N-substituted benzamides could inhibit NF-κB and nuclear factor of activated T cells (NFAT) activity. nih.gov However, the specific compound declopramide, which contains a 3-chloro substituent on the aromatic ring, was found to be inactive in this system unless it was also acetylated. nih.gov This indicates that the 3-chloro substitution alone may not be sufficient to confer NF-κB inhibitory activity, and other structural features are required.

The ability of benzamide derivatives to induce apoptosis, or programmed cell death, has been explored in cancer cell lines. The compound 3-Chloro-N-phenylbenzamide demonstrated the ability to inhibit the growth of the SiHa cervical cancer cell line, with an IC₅₀ value of 22.4 µM, as determined by an MTT assay. tci-thaijo.org This anti-proliferative effect suggests a potential for inducing apoptosis. Furthermore, a broader class of N-substituted benzamides has been reported to induce apoptosis in a pre-B cell line, linking this effect to the inhibition of NF-κB. nih.gov Other studies on different chemical scaffolds have also shown that the induction of apoptosis is a key mechanism for the anti-tumor effects of novel compounds in vitro. nih.gov

Table 2: Summary of Cellular Pathway Modulation by Related Benzamides

| Compound Class/Analog | Cellular Pathway | Model System | Observed Effect |

|---|---|---|---|

| Acetylated N-substituted benzamides | NF-κB Signaling | Jurkat T cells | Inhibition of NF-κB and NFAT activity nih.gov |

| 3-Chloro-N-phenylbenzamide | Cell Proliferation/Apoptosis | SiHa cervical cancer cells | Growth inhibition (IC₅₀ = 22.4 µM) tci-thaijo.org |

| N-substituted benzamides | Apoptosis | Pre-B cell line | Induction of apoptosis nih.gov |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Currently, there are no published molecular docking studies featuring 3-chloro-N-cyclohexyl-N-methylbenzamide. Such a study would involve:

Selection of a relevant biological target (e.g., an enzyme or receptor).

Preparation of the 3D structures of both the ligand (this compound) and the target protein.

Utilization of docking software to systematically explore possible binding poses of the ligand within the protein's active site.

Scoring of these poses to estimate the binding affinity, typically reported in kcal/mol.

Without such research, any potential ligand-target interactions for this compound remain purely speculative.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity. These models are used to predict the activity of new, unsynthesized compounds.

A QSAR study involving this compound would require a dataset of structurally similar benzamide (B126) derivatives with experimentally determined biological activities. The process would involve:

Calculation of a wide range of molecular descriptors (e.g., physicochemical, topological, and electronic properties) for each compound in the series.

Development of a statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) that links these descriptors to the observed activity.

Validation of the model to ensure its predictive power.

As no such dataset or corresponding QSAR model has been published, the predictive analytics for the activity of this compound cannot be determined.

In Silico Prediction of Binding Affinities and Pharmacological Profiles

Computational tools can be used to predict the binding affinities of a compound to various biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) properties. These predictions help in assessing the druglikeness and potential pharmacokinetic profile of a molecule.

For this compound, a comprehensive in silico pharmacological profile would require the use of various predictive models. However, without specific studies, no data is available on its predicted binding affinities or ADMET properties.

Conformational Analysis and Energy Landscape Mapping

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Mapping the energy landscape helps to identify the most stable, low-energy conformations of a molecule, which are often the biologically active ones.

A conformational analysis of this compound would provide valuable information about its flexibility and the shapes it can adopt. This would typically be performed using molecular mechanics or quantum mechanics calculations. The results would be crucial for understanding its potential interactions with biological macromolecules. To date, no such analysis has been reported in the scientific literature.

Development and Application of Computational Tools for Chemical Research

The development of new computational tools and methodologies is a continuous effort in chemical research. These tools are then applied to various molecules to test their efficacy and gain new scientific insights.

While numerous computational tools are available, their specific application to this compound has not been documented. Future research may involve the use of advanced simulation techniques, such as molecular dynamics or free energy calculations, to provide a more dynamic and accurate picture of its behavior.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. For 3-chloro-N-cyclohexyl-N-methylbenzamide, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments and their neighboring protons. Key expected signals would include multiplets for the aromatic protons on the 3-chlorophenyl ring, a singlet for the N-methyl group, and a series of multiplets for the protons of the cyclohexyl group. The chemical shift of the N-methyl protons would be influenced by the electronic environment of the amide bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each carbon atom in a unique electronic environment. This would include signals for the carbonyl carbon of the amide, the carbons of the 3-chlorophenyl ring, the N-methyl carbon, and the carbons of the cyclohexyl ring. The specific chemical shifts would confirm the connectivity of the atoms within the molecule.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic-H | 7.20-7.60 (m) | 125.0-135.0 |

| N-CH₃ | ~2.90 (s) | ~35.0 |

| Cyclohexyl-H | 1.00-4.00 (m) | 25.0-55.0 |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most characteristic absorption band would be that of the amide carbonyl (C=O) stretching vibration, which is expected to appear in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule, and C-Cl stretching vibrations.

Key Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| Amide C=O Stretch | 1630-1680 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C-N Stretch | 1200-1350 |

Note: These are predicted values based on characteristic absorption ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) and Circular Dichroism (CD) Spectrophotometry for Electronic and Chiral Properties

UV-Vis spectrophotometry provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by absorptions from the 3-chlorobenzoyl chromophore. Transitions such as π → π* and n → π* are expected, providing insight into the electronic structure of the aromatic system.

Circular Dichroism (CD) spectrophotometry is used to study chiral molecules. As this compound is not inherently chiral, it would not be expected to show a CD spectrum unless it is placed in a chiral environment or if chiral conformers were to be studied.

Mass Spectrometry (MS) Applications in Compound Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

For GC-MS analysis, the compound must be sufficiently volatile and thermally stable. Assuming this compound meets these criteria, GC-MS would provide both the retention time from the gas chromatograph and the mass spectrum of the compound. The mass spectrum would show the molecular ion peak, which would confirm the molecular weight. The fragmentation pattern would be characteristic of the molecule's structure, with likely cleavages occurring at the amide bond and within the cyclohexyl ring.

Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution MS (HRMS) for Complex Mixture Analysis

LC-MS is a versatile technique that separates compounds in a liquid phase before they are introduced into the mass spectrometer. This method is suitable for a wide range of compounds, including those that are not volatile enough for GC-MS. High-Resolution Mass Spectrometry (HRMS) coupled with LC would allow for the determination of the accurate mass of the molecular ion, which in turn enables the calculation of the elemental formula. This is a crucial step in the unambiguous identification of the compound.

Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted Value/Information |

|---|---|

| Molecular Formula | C₁₄H₁₈ClNO |

| Molecular Weight | 251.75 g/mol |

Note: The fragmentation pathways are predictions based on the chemical structure.

Chromatographic Separations for Purity Assessment and Quantification in Research Samples

Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or metabolites in a research sample, as well as for its quantification.

Gas chromatography is a suitable technique for the analysis of thermally stable and volatile compounds. While a specific GC method for this compound has not been published, methods for structurally similar compounds can provide a basis for method development. For instance, the related compound 3-chloro-N-hexylbenzamide has been analyzed using a capillary column with 5% phenyl methyl siloxane. nist.gov For 3-chloro-N-methylbenzamide, a Kovats retention index has been reported on a semi-standard non-polar column. nih.gov

Based on these related compounds, a hypothetical GC method for this compound could be developed.

| Parameter | Suggested Condition | Rationale |

| Column | Capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) | Provides high resolution. |

| Stationary Phase | 5% Phenyl Methyl Siloxane (or similar mid-polarity phase) | Generally effective for a wide range of aromatic compounds. |

| Injector Temperature | 250 - 280 °C | To ensure complete volatilization without degradation. |

| Oven Temperature Program | Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) | To achieve good separation from any potential impurities. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID for general quantification, MS for identification. |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), is a versatile technique for the analysis of a wide range of compounds, including those that are not amenable to GC. For a compound like this compound, reversed-phase HPLC would be the most common approach.

While a specific LC method for this compound is not documented, general principles for similar aromatic amides can be applied. The separation would be based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

A starting point for method development in LC is outlined in the table below.

| Parameter | Suggested Condition | Rationale |

| Column | C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for reversed-phase chromatography of moderately nonpolar compounds. |

| Mobile Phase | A mixture of water (or buffer) and an organic solvent like acetonitrile (B52724) or methanol. | The ratio would be optimized to achieve a suitable retention time and resolution. |

| Detection | UV detector (e.g., at 254 nm or a wavelength of maximum absorbance) or Mass Spectrometer (MS) | The aromatic ring will provide a strong UV chromophore. MS detection provides higher selectivity and structural information. |

| Flow Rate | 1.0 mL/min (for standard HPLC) | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) | To improve peak shape and reproducibility. |

In Vitro Metabolic Profiling and Biotransformation Pathways

Enzymatic Stability Assessments in Subcellular Fractions (e.g., Microsomes, S9 Fractions)

In the absence of specific studies on 3-chloro-N-cyclohexyl-N-methylbenzamide, a general description of the methodologies used for such assessments can be provided.

Hepatic Microsomal Metabolism Studies

Hepatic microsomes are vesicles of the endoplasmic reticulum and are a rich source of Phase I metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily. In a typical study, the compound of interest would be incubated with liver microsomes from a relevant species (e.g., rat, human) in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time would be monitored to determine its metabolic stability. However, no such stability data for this compound has been published.

Use of S9 Fractions for Metabolic Fate Elucidation

The S9 fraction is a supernatant obtained from a tissue homogenate and contains both microsomal and cytosolic enzymes. This allows for the investigation of both Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. The use of S9 fractions provides a more comprehensive picture of a compound's metabolic fate. As with microsomal studies, there is no published research detailing the metabolic fate of this compound using S9 fractions.

Identification of Major Metabolites and Biotransformation Reactions in Non-Clinical Systems

For a molecule with the structure of this compound, several biotransformation reactions would be anticipated based on established metabolic pathways for similar chemical moieties.

N-Dealkylation and Demethylation Pathways

The N-methyl and N-cyclohexyl groups attached to the amide nitrogen represent likely sites for metabolic attack. N-dealkylation is a common metabolic pathway catalyzed by CYP450 enzymes, which would lead to the removal of either the methyl group (demethylation) or the cyclohexyl group. This would result in the formation of 3-chloro-N-cyclohexylbenzamide and 3-chloro-N-methylbenzamide, respectively. However, the formation of these specific metabolites from this compound has not been experimentally confirmed.

Hydroxylation of Aliphatic and Cyclic Moieties

The cyclohexyl ring is a prime target for hydroxylation, another common CYP450-mediated reaction. This process introduces a hydroxyl group onto the carbon skeleton of the ring, typically at various positions, leading to a number of isomeric hydroxylated metabolites. The aliphatic chain of the N-methyl group could also potentially undergo hydroxylation. Without experimental data, the specific positions of hydroxylation on the cyclohexyl ring of this compound remain speculative.

Oxidative and Conjugative Metabolism

Further oxidative metabolism of the initial metabolites could occur, potentially leading to the formation of more polar derivatives. Following Phase I reactions, the introduced hydroxyl groups could serve as sites for Phase II conjugation reactions, such as glucuronidation or sulfation, which would further increase the water solubility of the metabolites to facilitate their excretion. Again, no studies have been published to confirm these oxidative and conjugative metabolic pathways for this compound.

Lack of Publicly Available Research Data on the In Vitro and In Vivo Metabolic Comparability of this compound

As of August 2025, a comprehensive review of publicly accessible scientific literature and research databases reveals a significant gap in knowledge regarding the metabolic profile of the chemical compound this compound. Specifically, there is no available research that directly compares the in vitro and in vivo metabolite formation of this compound in animal models.

While metabolic studies are a crucial component of chemical and pharmaceutical research, it appears that detailed investigations into the biotransformation pathways of this compound have not been published or made publicly available. Consequently, the scientific community lacks the data necessary to conduct a comparative analysis between its metabolism in laboratory settings (such as with liver microsomes or hepatocytes) and within living organisms.

This absence of information prevents a thorough discussion on the correlation between in vitro metabolic assays and the in vivo metabolic fate of this specific compound. Such studies are essential for understanding how the substance is processed, detoxified, and eliminated by a living system, and for validating the predictive accuracy of preclinical in vitro models.

Therefore, it is not possible to provide detailed research findings, data tables, or an in-depth analysis on the comparability of in vitro and in vivo metabolite formation for this compound as the foundational research is not present in the public domain. Further research and publication in this specific area would be required to address this knowledge gap.

Crystallographic Analysis of Benzamide Derivatives and Co Crystal Structures

Determination of Molecular Conformation and Stereochemistry

The molecular structure of 3-chloro-N-cyclohexylbenzamide reveals a non-planar conformation. nih.govresearchgate.net The amide group, a key functional moiety, is not coplanar with the 3-chlorinated benzene (B151609) ring. The dihedral angle formed between the mean plane of the –CONH– group and the benzene ring plane is 42.0 (4)°. nih.gov This twist is a common feature in N-substituted benzamides and is influenced by the steric demands of the substituents on the amide nitrogen. nih.gov

Table 1: Crystallographic Data for 3-chloro-N-cyclohexylbenzamide

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₃H₁₆ClNO |

| Molecular Weight | 237.72 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.4963 (6) |

| b (Å) | 11.4891 (7) |

| c (Å) | 12.5318 (11) |

| Volume (ų) | 1223.29 (16) |

| Z | 4 |

| Temperature (K) | 173 |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

In the crystal structure of 3-chloro-N-cyclohexylbenzamide, the dominant intermolecular interaction is the N—H⋯O hydrogen bond. nih.govresearchgate.net This interaction links molecules together, forming C(4) chains that propagate along the researchgate.net crystallographic axis. nih.gov This classic amide-to-amide hydrogen bonding is a robust and highly directional interaction that often dictates the primary supramolecular assembly in secondary amides.

For the target molecule, 3-chloro-N-cyclohexyl-N-methylbenzamide, the substitution of the amide proton with a methyl group precludes the formation of these N—H⋯O hydrogen bonds. This fundamental change means that the crystal packing would be governed by weaker intermolecular forces. Other potential interactions, such as C—H⋯O hydrogen bonds, weak π–π stacking, or halogen bonding involving the chlorine atom, would become the primary structure-directing forces. nih.govresearchgate.net Halogen bonding, an electrostatically driven interaction between the electron-deficient region on the halogen atom (the σ-hole) and a Lewis base, is a significant interaction in many chlorinated organic compounds and could play a key role in the crystal packing. researchgate.netnih.gov

Structural Insights into Ligand-Protein Co-Crystallization for Scaffold Design

The benzamide (B126) moiety is a common scaffold in medicinal chemistry, found in a wide range of biologically active compounds. nih.govacs.org X-ray crystallography is a powerful tool in structure-aided drug design, providing atomic-resolution data of how a ligand binds to its target protein. nih.gov Obtaining the crystal structure of a protein-ligand complex, either through co-crystallization (crystallizing the pre-formed complex) or soaking (introducing the ligand into a pre-existing protein crystal), offers invaluable insights for designing new drugs.

This structural information reveals the precise binding mode of the ligand, including its conformation and the specific intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) it forms with amino acid residues in the protein's active site. For a scaffold like this compound, a co-crystal structure would illuminate the roles of each part of the molecule. For instance, it would show whether the 3-chloro substituent is involved in halogen bonding with a backbone carbonyl or if the cyclohexyl group occupies a hydrophobic pocket. This knowledge allows medicinal chemists to rationally modify the scaffold, adding or altering functional groups to enhance binding affinity, selectivity, and pharmacokinetic properties, thereby accelerating the optimization of lead compounds. nih.gov

Impact of Substitutions on Crystal Packing and Supramolecular Assemblies

The most dramatic impact on the supramolecular assembly for the target compound, this compound, would come from the N-methylation. As discussed, this substitution removes the primary hydrogen bond donor (N-H). This prevents the formation of the robust C(4) chains that define the crystal structures of its secondary amide analogues. researchgate.netnih.gov Consequently, the crystal packing of the N-methylated compound would be entirely different, relying on a network of weaker C—H⋯O, C—H⋯π, or potential Cl⋯O/N halogen bonds to achieve a stable crystalline lattice. nih.govnih.gov This fundamental change in the primary hydrogen bonding motif demonstrates how a single, small substituent can completely redirect the formation of supramolecular assemblies.

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets for Therapeutic Potential in Research

While the specific biological activities of 3-chloro-N-cyclohexyl-N-methylbenzamide are not extensively documented, its structural motifs are present in ligands for several promising therapeutic targets. Future research is likely to focus on screening this compound and its derivatives against novel biological targets implicated in a range of pathologies.

Translocator Protein (TSPO): The 18 kDa translocator protein (TSPO) is a mitochondrial membrane protein that has garnered significant interest as a biomarker for neuroinflammation. nih.govnih.gov TSPO is primarily expressed in glial cells within the central nervous system and is upregulated in response to brain injury and neurodegenerative diseases. nih.govnih.gov As such, ligands that bind to TSPO are valuable as diagnostic tools. nih.gov The benzamide (B126) scaffold is a key feature in many known TSPO ligands, suggesting that this compound could be investigated for its affinity and selectivity for this target. nih.gov Exploring its potential as a TSPO ligand could open doors to its use in diagnosing and monitoring neuroinflammatory conditions.

Kappa Opioid Receptor (KOR): KORs are a class of opioid receptors that mediate analgesia but are also associated with dysphoria and other undesirable side effects, which has limited the therapeutic use of KOR agonists. chemrxiv.orgwikipedia.org However, there is growing interest in developing functionally selective KOR agonists that provide pain relief without these adverse effects. ku.eduresearchgate.net The N-cyclohexylbenzamide and related structures have been explored in the design of novel KOR ligands. nih.gov Systematic investigation of this compound could reveal potential activity at this receptor, contributing to the development of next-generation, non-addictive analgesics. chemrxiv.orgnih.gov

Other Enzyme and Receptor Targets: The benzamide functional group is a common feature in a wide array of pharmacologically active molecules. Research on related benzamide derivatives has identified potent inhibitors of enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and transporters like glycine (B1666218) transporter-1 (GlyT-1). nih.govresearchgate.net Therefore, broad-based screening of this compound against a panel of enzymes, receptors, and transporters could uncover entirely new therapeutic applications.

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

A crucial aspect of modern medicinal chemistry is the systematic modification of a lead compound to optimize its pharmacological properties. Future research on this compound will undoubtedly involve the design and synthesis of advanced analogues to fine-tune its activity, selectivity, and pharmacokinetic profile.

The synthesis of such analogues typically involves standard amide bond formation reactions, allowing for extensive variation of all three components of the molecule: the chlorinated benzene (B151609) ring, the N-cyclohexyl group, and the N-methyl group. nih.govresearchgate.net Structure-activity relationship (SAR) studies, which correlate changes in molecular structure with changes in biological activity, will be essential. nih.govnih.govresearchgate.net These studies will guide the rational design of new compounds with improved potency and selectivity for a chosen biological target.

The following table illustrates potential modifications and their hypothetical objectives in an SAR study.

| Modification Site | Example Modification | Potential Goal |

| Benzene Ring | Altering chloro- position (e.g., 2-chloro, 4-chloro) | Optimize binding pocket interactions and electronic properties. |

| Adding a second substituent (e.g., fluoro, methoxy) | Enhance target affinity or alter metabolic stability. | |

| N-Cyclohexyl Group | Replacing with cyclopentyl or cycloheptyl | Probe the size constraints of the binding site. |

| Introducing substituents on the cyclohexyl ring | Improve potency and selectivity; modify solubility. nih.gov | |

| N-Methyl Group | Replacing with N-ethyl or larger alkyl groups | Investigate steric tolerance and potential for new interactions. |

| Replacing with a functional group (e.g., N-CH₂CH₂OH) | Introduce new hydrogen bonding capabilities; improve solubility. |

This iterative process of design, synthesis, and biological evaluation is fundamental to transforming a lead compound into a viable research tool or therapeutic candidate. researchgate.net

Integration of Advanced Computational and Experimental Methodologies

The design of advanced analogues is greatly accelerated by the integration of computational and experimental techniques. sysrevpharm.orgresearchgate.net Computer-aided drug design (CADD) employs a variety of methods to predict how a ligand will interact with its target protein, thereby guiding the synthesis of the most promising compounds. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to its target receptor. For this compound, docking studies could be used to model its interaction with the binding sites of targets like TSPO or KOR, providing insights into the specific atomic interactions that confer affinity. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential three-dimensional arrangement of functional groups necessary for biological activity. By analyzing a set of known active benzamide derivatives, a pharmacophore model can be generated and used to screen virtual libraries for new compounds with a high probability of being active. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies build statistical models that correlate the 3D properties of molecules with their biological activity. nih.gov Such models can predict the activity of newly designed, unsynthesized analogues of this compound, helping to prioritize synthetic efforts. nih.gov

These in silico predictions are then validated through experimental work, including chemical synthesis and in vitro biological assays. researchgate.net This synergistic cycle of computational design and experimental validation is a cornerstone of modern drug discovery and will be vital for exploring the full potential of the this compound scaffold. nih.gov

Development of Research Tools and Probes (e.g., Radiotracers for PET Studies in Animal Models)

Beyond direct therapeutic potential, compounds like this compound can be developed into valuable research tools. A particularly promising avenue is the creation of radiolabeled probes for positron emission tomography (PET) imaging. nih.gov PET is a non-invasive imaging technique that allows for the real-time visualization and quantification of biological processes in vivo. nih.govsfari.org

Given the potential of the benzamide scaffold to target TSPO, a key biomarker of neuroinflammation, developing a PET radiotracer from this compound is a logical next step. nih.govnih.gov This would involve modifying the molecule to incorporate a short-lived positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). researchgate.net The radiosynthesis of such a tracer would allow researchers to:

Visualize Neuroinflammation: In animal models of diseases like Alzheimer's, Parkinson's, or multiple sclerosis, a PET tracer based on this scaffold could map the extent and intensity of glial cell activation. nih.gov

Assess Therapeutic Efficacy: The tracer could be used to determine whether new anti-inflammatory drugs are effective at reducing neuroinflammation in the brain.

Study Target Engagement: A radiolabeled version of the compound can confirm that a drug is reaching and binding to its intended target in the brain. sfari.org

The development of such a research tool would be a significant contribution to neuroscience, enabling a deeper understanding of brain disorders and accelerating the development of new treatments. nih.gov

| Radiotracer Example | Chemical Class | Target | Isotope |

| [¹¹C]PK11195 | Isoquinoline Carboxamide | TSPO | ¹¹C |

| [¹¹C]PBR28 | Phenyl-imidazo[1,2-a]pyridine acetamide | TSPO | ¹¹C |

| [¹⁸F]FEPPA | Phenoxyphenyl-acetamide | TSPO | ¹⁸F |

| [¹⁸F]GE-180 | Phenyl-imidazo[1,2-a]pyridine acetamide | TSPO | ¹⁸F |

Q & A

Q. What are the optimal synthetic routes for 3-chloro-N-cyclohexyl-N-methylbenzamide, and how can reaction conditions be optimized to minimize byproducts?

Methodological Answer: The synthesis typically involves coupling 3-chlorobenzoyl chloride with cyclohexylmethylamine. Key steps include:

- Reaction Optimization : Use a two-step process: (1) React 3-chlorobenzoyl isothiocyanate with cyclohexylamine in acetone (stirring for 1 h at room temperature), followed by acidification to precipitate the product .

- Byproduct Mitigation : Column chromatography (e.g., methanol/1,1-dichloromethane 1:10 v/v) is critical for isolating the target compound from impurities. reports a 15% fractional yield, suggesting optimization via solvent polarity adjustments or temperature control .

- Monitoring : Thin-layer chromatography (TLC) or HPLC can track reaction progress and purity.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing purity and structural confirmation?

Methodological Answer:

- NMR/IR Spectroscopy : Use -NMR to confirm substitution patterns (e.g., cyclohexyl and methyl groups) and IR to validate amide C=O stretches (~1650–1700 cm) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves bond lengths (e.g., C=O: ~1.22 Å), torsion angles (e.g., C21–N1–C1–O1: 2.9°), and hydrogen-bonding networks (e.g., N–H⋯O chains) .

- Data Validation : Cross-reference bond lengths with the Cambridge Structural Database (CSD) to identify anomalies .

Advanced Research Questions

Q. How can discrepancies in crystallographic data (e.g., bond lengths, angles) be resolved during structural refinement using SHELX software?

Methodological Answer:

Q. What strategies can elucidate intermolecular interactions (e.g., hydrogen bonding, π-π stacking) in the crystal lattice of benzamide derivatives?

Methodological Answer:

- Hydrogen-Bond Analysis : Identify C(4) chains formed via N–H⋯O interactions (e.g., N⋯O distance: ~2.89 Å) using OLEX2 or DIAMOND .

- π-π Stacking : Calculate centroid-to-centroid distances (e.g., 3.8–4.2 Å) and dihedral angles (e.g., 88.5° between aromatic rings) to assess stacking contributions .

- Thermal Ellipsoid Analysis : Evaluate atomic displacement parameters to distinguish static disorder from dynamic motion .

Q. How do substituents (e.g., chloro, cyclohexyl) influence conformational flexibility and solid-state packing compared to analogues?

Methodological Answer:

- Conformational Analysis : Compare torsion angles (e.g., trans-amide conformation in vs. syn/anti arrangements in other derivatives) .

- Packing Effects : Bulky cyclohexyl groups reduce planarity, disrupting π-π stacking but enhancing van der Waals interactions. Chloro substituents increase polarity, favoring specific hydrogen-bonding motifs .

- Case Study : In 3-chloro-N-cyclohexylbenzamide, the non-planar amide group and cyclohexyl chair conformation result in distinct C(4) chains along [100], unlike planar analogues .

Q. What methodological approaches are recommended for investigating thermal stability and decomposition pathways under varying conditions?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor weight loss at 10°C/min in nitrogen/air to identify decomposition thresholds (e.g., ~200–300°C).

- Differential Scanning Calorimetry (DSC) : Detect phase transitions (e.g., melting points) and exothermic decomposition events.

- Mass Spectrometry (MS) : Couple with pyrolysis-GC/MS to identify volatile degradation products (e.g., chlorobenzene fragments).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.